molecular formula C10H14N6Na3O13P3 B031409 Trisodium guanosine 5'-[beta,gamma-imido]triphosphate CAS No. 148892-91-5

Trisodium guanosine 5'-[beta,gamma-imido]triphosphate

Cat. No. B031409
CAS RN: 148892-91-5
M. Wt: 588.14 g/mol
InChI Key: QGJNRMUNXAROIT-CYCLDIHTSA-K
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Description

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate (GMP-PNP, Gpp (NH)p) is a non-hydrolyzable analog of GTP that binds and irreversibly activates G proteins . It is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .


Synthesis Analysis

Guanosine 5’-[beta,gamma-imido]triphosphate (GMP-PNP) is a synthetically prepared analog of Guanosine 5’-Triphosphate (GTP), where an NH group rather than an O forms the beta-gamma bridge . This linkage with the NH group in the triphosphate moiety is non-hydrolyzable .


Molecular Structure Analysis

The molecular structure of Guanosine 5’-[beta,gamma-imido]triphosphate involves an NH group rather than an O forming the beta-gamma bridge . This results in a non-hydrolyzable linkage in the triphosphate moiety .


Chemical Reactions Analysis

Guanosine 5’-[beta,gamma-imido]triphosphate is involved in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .


Physical And Chemical Properties Analysis

Guanosine 5’-[beta,gamma-imido]triphosphate is a white powder . It is soluble in water at 50 mg/mL . The empirical formula is C10H14N6Na3O13P3 and the molecular weight is 588.14 (anhydrous basis) .

Scientific Research Applications

Activation of G Proteins

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is a non-hydrolyzable analog of GTP that binds and irreversibly activates G proteins . This makes it a valuable tool in the study of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signal transduction.

Protein Synthesis Studies

A cycle of GTP binding, hydrolysis, and release is required for the initiation of protein translocation across the endoplasmic reticulum . Therefore, this compound is often used in studies of protein synthesis .

K-RAS Interactions with the Membrane

This compound has been used to study K-RAS interactions with the membrane . K-RAS is a protein that plays a key role in regulating cellular responses to extracellular stimuli. Understanding its interactions with the membrane can provide insights into many biological processes and diseases, including cancer.

Crystallization of Mycobacterium tuberculosis FtsZ

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate has been used for the crystallization of Mycobacterium tuberculosis FtsZ . FtsZ is a protein essential for bacterial cell division, and understanding its structure can aid in the development of new antibiotics.

Translation Initiation Inhibitor

This compound acts as a translation initiation inhibitor for the analysis of the 48S pre-initiation complex . This can help researchers understand the process of translation initiation, a key step in protein synthesis.

GTP-Activation, GTP-Inhibition, GTP Transport, GTP Hydrolysis, and GTP Structure Stabilization

Trisodium guanosine 5’-[beta,gamma-imido]triphosphate is used in a variety of applications that involve GTP binding, including GTP-activation, GTP-inhibition, GTP transport, GTP hydrolysis, and GTP structure stabilization .

Mechanism of Action

Safety and Hazards

In case of skin contact with Guanosine 5’-[beta,gamma-imido]triphosphate, it is recommended to wash off with soap and plenty of water . If breathed in, move the person into fresh air. If not breathing, give artificial respiration .

Future Directions

Future studies may focus on improving the stability of Guanosine 5’-[beta,gamma-imido]triphosphate solutions. One general guideline is to prepare solutions in 50–100 mM buffer in the range of pH 7.0–8.5, i.e. never having a pH less than 7 .

properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-[[hydroxy(oxido)phosphoryl]amino]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N6O13P3.3Na/c11-10-13-7-4(8(19)14-10)12-2-16(7)9-6(18)5(17)3(28-9)1-27-32(25,26)29-31(23,24)15-30(20,21)22;;;/h2-3,5-6,9,17-18H,1H2,(H,25,26)(H3,11,13,14,19)(H4,15,20,21,22,23,24);;;/q;3*+1/p-3/t3-,5-,6-,9-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJNRMUNXAROIT-CYCLDIHTSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)(NP(=O)(O)[O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6Na3O13P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Guanylyl imidodiphosphate

CAS RN

148892-91-5
Record name Guanosine 5'-[β,γ-imido]triphosphate trisodium salt hydrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
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Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
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Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
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Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
Reactant of Route 5
Trisodium guanosine 5'-[beta,gamma-imido]triphosphate
Reactant of Route 6
Trisodium guanosine 5'-[beta,gamma-imido]triphosphate

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